4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
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Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- typically involves multi-step organic reactionsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or bind to receptors that regulate cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoisoquinoline derivatives with different substituents. Examples include:
- 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives with different alkyl or aryl groups.
- Compounds with variations in the imino substituent .
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
108445-58-5 |
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Molecular Formula |
C27H34ClN3O3 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
9,10-dimethoxy-7-methyl-3-propyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C27H33N3O3.ClH/c1-8-9-29-25(28-26-17(3)10-16(2)11-18(26)4)14-22-21-13-24(33-7)23(32-6)12-20(21)19(5)15-30(22)27(29)31;/h10-14,19H,8-9,15H2,1-7H3;1H |
InChI Key |
NQHGLCCVMRRRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C(C=C(C=C2C)C)C)C=C3C4=CC(=C(C=C4C(CN3C1=O)C)OC)OC.Cl |
Origin of Product |
United States |
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